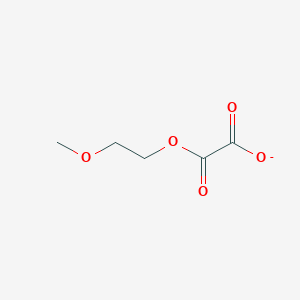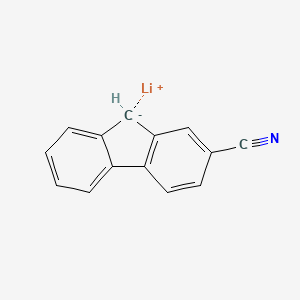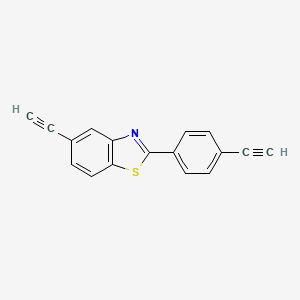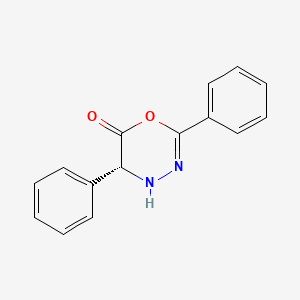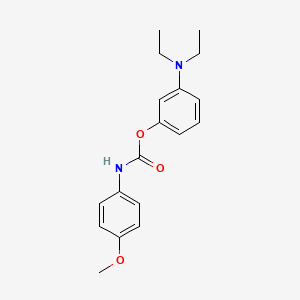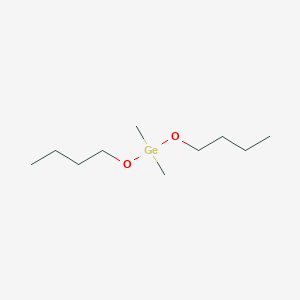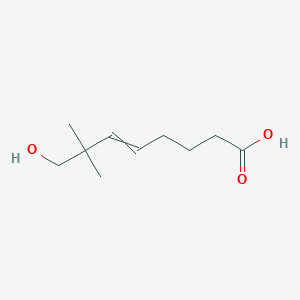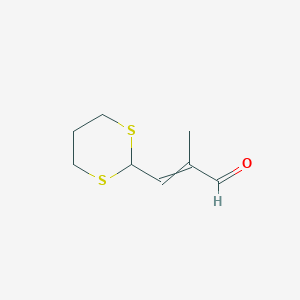
3-(1,3-Dithian-2-yl)-2-methylprop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Dithian-2-yl)-2-methylprop-2-enal is an organic compound that features a dithiane ring, which is a six-membered ring containing two sulfur atoms. This compound is of interest in organic synthesis due to its unique structural properties and reactivity. The presence of the dithiane ring makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(1,3-Dithian-2-yl)-2-methylprop-2-enal can be synthesized through the reaction of 1,3-propanedithiol with an appropriate aldehyde or ketone in the presence of a Lewis acid catalyst. Common catalysts used include boron trifluoride etherate or zinc chloride. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired dithiane derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of robust catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Dithian-2-yl)-2-methylprop-2-enal undergoes various types of chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding alcohol or hydrocarbon.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms in the dithiane ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as organolithium or Grignard reagents can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and hydrocarbons.
Substitution: Various substituted dithiane derivatives.
Applications De Recherche Scientifique
3-(1,3-Dithian-2-yl)-2-methylprop-2-enal has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds, allowing for selective reactions to occur without interference from the carbonyl group.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 3-(1,3-Dithian-2-yl)-2-methylprop-2-enal involves its ability to act as a nucleophile or electrophile in various chemical reactions. The dithiane ring can stabilize negative charges, making it a useful intermediate in reactions that involve the formation of carbanions. This stabilization is due to the electron-withdrawing effect of the sulfur atoms, which delocalize the negative charge.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithiane: A simpler compound with a similar ring structure but without the additional functional groups.
1,3-Dithiolane: A five-membered ring analog of dithiane.
2-Methyl-1,3-dithiane: A methyl-substituted derivative of 1,3-dithiane.
Uniqueness
3-(1,3-Dithian-2-yl)-2-methylprop-2-enal is unique due to the presence of both the dithiane ring and the enal functional group. This combination allows for a broader range of chemical reactivity and makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
84188-96-5 |
|---|---|
Formule moléculaire |
C8H12OS2 |
Poids moléculaire |
188.3 g/mol |
Nom IUPAC |
3-(1,3-dithian-2-yl)-2-methylprop-2-enal |
InChI |
InChI=1S/C8H12OS2/c1-7(6-9)5-8-10-3-2-4-11-8/h5-6,8H,2-4H2,1H3 |
Clé InChI |
MTOCZOLJKPFBSY-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1SCCCS1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


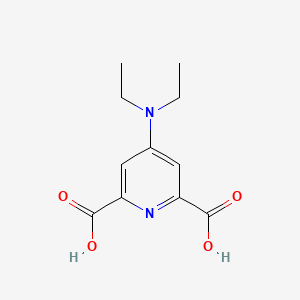
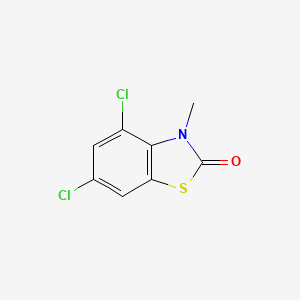
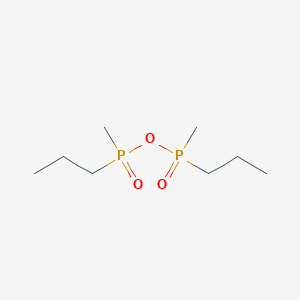
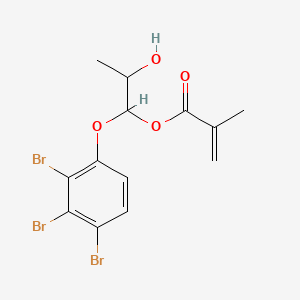
![(5,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)methanol](/img/structure/B14405388.png)
![1,3,4,5-Tetraphenyl-6-azabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14405399.png)
